molecular formula C20H23N3O6S B4072101 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide

2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide

Cat. No. B4072101
M. Wt: 433.5 g/mol
InChI Key: VMGFYSIRYRYHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as CHAPS-N and is used as a detergent in protein purification. The purpose of

Mechanism of Action

CHAPS-N works by disrupting the hydrophobic interactions between proteins and membranes, allowing them to be solubilized and purified. It does this by inserting its hydrophobic tail into the membrane, while its hydrophilic head interacts with the aqueous environment.
Biochemical and Physiological Effects
CHAPS-N has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect their enzymatic activity, stability, or conformation. However, it should be noted that the use of detergents in protein purification can introduce artifacts and alter the properties of the protein.

Advantages and Limitations for Lab Experiments

The use of CHAPS-N as a detergent in protein purification offers several advantages, including its ability to solubilize membrane proteins without disrupting their structure or function, its compatibility with a wide range of buffer systems, and its low toxicity. However, it also has some limitations, such as its relatively high cost, its potential to introduce artifacts in protein purification, and its limited ability to solubilize certain types of proteins.

Future Directions

There are several future directions for research on CHAPS-N. One area of interest is the development of new detergents that can solubilize a wider range of proteins with fewer artifacts. Another area of interest is the use of CHAPS-N in the development of drug delivery systems, particularly for poorly soluble drugs. Additionally, there is a need for further research on the biochemical and physiological effects of CHAPS-N on proteins, particularly in vivo.

Scientific Research Applications

CHAPS-N has been widely used in scientific research as a detergent for protein purification. It is particularly useful for isolating membrane proteins, as it can solubilize them without disrupting their structure or function. Additionally, CHAPS-N has been used in the development of drug delivery systems, as it can enhance the solubility and bioavailability of certain drugs.

properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c24-20(21-16-7-4-8-17(13-16)23(25)26)14-29-18-9-11-19(12-10-18)30(27,28)22-15-5-2-1-3-6-15/h4,7-13,15,22H,1-3,5-6,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGFYSIRYRYHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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